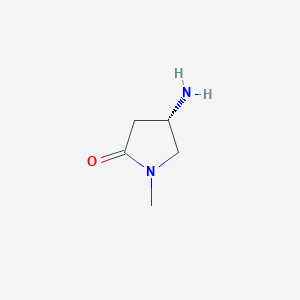

(S)-4-Amino-1-methylpyrrolidin-2-one

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of (S)-4-Amino-1-methylpyrrolidin-2-one follows established International Union of Pure and Applied Chemistry protocols for lactam designation and chiral compound naming. According to current nomenclatural standards, this compound is formally designated as (4S)-4-amino-1-methylpyrrolidin-2-one, with the stereochemical descriptor preceding the systematic name. The nomenclature system for lactams follows two primary methodologies: heterocyclic pseudoketone designation and substitutional lactam naming.

The heterocyclic approach identifies the compound as a pyrrolidin-2-one derivative, where the pyrrolidine ring system serves as the fundamental structural framework. This methodology generates the preferred International Union of Pure and Applied Chemistry name by treating the lactam as a heterocyclic ketone analog. Alternatively, the substitutional approach would designate this compound as butano-4-lactam with appropriate stereochemical and substitutional descriptors. The molecular formula C5H10N2O accurately represents the atomic composition, while the molecular weight of 114.15 grams per mole provides essential quantitative characterization data.

Table 1: Nomenclatural and Identification Data for (S)-4-Amino-1-methylpyrrolidin-2-one

| Property | Value | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | (4S)-4-amino-1-methylpyrrolidin-2-one | |

| Molecular Formula | C5H10N2O | |

| Molecular Weight | 114.15 g/mol | |

| Chemical Abstracts Service Number | 549531-77-3 (hydrochloride) | |

| Simplified Molecular Input Line Entry System | CN1CC@@HN | |

| International Chemical Identifier Key | WBYJZPAHGAGMQX-BYPYZUCNSA-N |

The nomenclatural complexity arises from the dual nature of this compound as both a substituted pyrrolidinone and a chiral lactam. International Union of Pure and Applied Chemistry recommendations specify that lactams should preferentially be named as heterocyclic pseudoketones, making pyrrolidin-2-one the fundamental designation. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center, following Cahn-Ingold-Prelog priority rules for three-dimensional molecular arrangement.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical properties of (S)-4-Amino-1-methylpyrrolidin-2-one center on the chiral carbon at position 4 of the pyrrolidine ring system. This chiral center exhibits (S)-configuration according to Cahn-Ingold-Prelog priority assignment, where the amino group, methylene carbons, and hydrogen atom are arranged in specific three-dimensional orientation. The stereochemical designation directly influences the compound's chemical reactivity, biological activity, and intermolecular interactions.

Detailed stereochemical analysis reveals that the (S)-configuration places the amino group in a specific spatial relationship relative to the lactam carbonyl and methyl-substituted nitrogen. This arrangement creates distinct conformational preferences and influences the compound's ability to participate in hydrogen bonding networks. The chiral center's influence extends beyond immediate local effects, affecting the overall molecular geometry and electronic distribution throughout the pyrrolidinone framework.

Table 2: Stereochemical Parameters of (S)-4-Amino-1-methylpyrrolidin-2-one

| Parameter | Description | Structural Impact |

|---|---|---|

| Chiral Center | Carbon-4 position | (S)-absolute configuration |

| Priority Assignment | NH2 > CH2 > CH2 > H | Cahn-Ingold-Prelog rules |

| Conformational Preference | Envelope/twist forms | Ring puckering effects |

| Hydrogen Bonding | Amino group donor/acceptor | Intermolecular interactions |

The molecular conformation analysis indicates that the pyrrolidine ring adopts envelope or twist conformations to minimize steric interactions while maintaining optimal orbital overlap. The (S)-stereochemistry at position 4 constrains these conformational options, leading to preferred spatial arrangements that influence chemical reactivity patterns. Computational studies suggest that the amino group orientation significantly affects the lactam's electrophilic character and nucleophilic accessibility.

Comparative analysis with the corresponding (R)-enantiomer demonstrates stereochemistry-dependent differences in molecular properties and potential applications. The (S)-configuration exhibits distinct spectroscopic signatures in nuclear magnetic resonance and circular dichroism measurements, providing reliable methods for stereochemical verification and enantiomeric purity assessment.

Comparative Structural Analysis with Pyrrolidinone Derivatives

Structural comparison of (S)-4-Amino-1-methylpyrrolidin-2-one with related pyrrolidinone derivatives reveals important structure-activity relationships and molecular design principles. The fundamental pyrrolidin-2-one framework serves as a common structural motif across numerous derivatives, with substitution patterns significantly influencing physical and chemical properties. Analysis of substitution effects demonstrates how amino and methyl groups modify the parent lactam's characteristics.

The parent compound 2-pyrrolidinone provides the baseline structural reference for comparative analysis. This unsubstituted lactam exhibits molecular formula C4H7NO and molecular weight 85.106 grams per mole, establishing the fundamental lactam properties. Introduction of the 4-amino substituent and 1-methyl group significantly alters molecular weight, polarity, and hydrogen bonding capacity compared to the parent structure.

Table 3: Comparative Analysis of Pyrrolidinone Derivatives

Substitution pattern analysis reveals that amino group introduction at position 4 significantly increases molecular polarity and hydrogen bonding potential. This modification transforms the lactam from a simple cyclic amide into a bifunctional molecule capable of diverse chemical interactions. The amino group's basic character contrasts with the lactam's neutral to weakly acidic properties, creating amphiphilic molecular characteristics.

The 1-methyl substitution pattern, common among many pyrrolidinone derivatives, affects ring nitrogen's electronic properties and steric environment. Comparative analysis with 1-propyl and 1-hexyl analogs demonstrates how alkyl chain length influences lipophilicity and conformational flexibility. The methyl group represents the minimal alkyl substitution while providing significant electronic and steric effects on lactam reactivity.

Structural analysis of substituted pyrrolidinones reveals consistent patterns in molecular geometry and electronic distribution. The lactam carbonyl group maintains similar bond lengths and angles across derivatives, while substituent effects primarily influence local electron density and conformational preferences. These comparative insights inform rational design approaches for pyrrolidinone-based molecular systems.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of (S)-4-Amino-1-methylpyrrolidin-2-one and related pyrrolidinone derivatives provides detailed three-dimensional structural information essential for understanding molecular behavior and intermolecular interactions. X-ray diffraction studies reveal precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements that govern solid-state properties. The crystallographic data complement solution-phase structural studies and provide reference standards for computational modeling validation.

Detailed crystallographic investigations of pyrrolidinone derivatives demonstrate consistent structural features within the lactam ring system. The carbonyl group typically exhibits planar geometry with carbon-oxygen double bond lengths ranging from 1.20 to 1.24 Ångströms. The nitrogen-carbon bonds within the ring system show characteristic single bond distances of approximately 1.45 Ångströms, while the carbon-carbon bonds range from 1.52 to 1.55 Ångströms depending on hybridization states.

Table 4: Representative Crystallographic Parameters for Pyrrolidinone Systems

The crystal packing analysis reveals hydrogen bonding networks that stabilize solid-state structures and influence physical properties such as melting point and solubility. Amino-substituted pyrrolidinones typically exhibit extensive hydrogen bonding through both lactam carbonyl acceptor sites and amino group donor/acceptor capabilities. These intermolecular interactions create three-dimensional networks that significantly influence crystal stability and morphology.

X-ray diffraction studies of enzyme-inhibitor complexes involving pyrrolidinone derivatives provide insights into molecular recognition and binding mechanisms. High-resolution crystallographic structures demonstrate how pyrrolidinone compounds interact with protein active sites through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These structural studies inform structure-based design approaches for developing improved molecular systems with enhanced specificity and activity.

Properties

IUPAC Name |

(4S)-4-amino-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJZPAHGAGMQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770706-26-8 | |

| Record name | (4S)-4-amino-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(S)-4-Amino-1-methylpyrrolidin-2-one: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives with different functional groups.

Reduction Products: Reduced forms of the compound with altered structural features.

Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

(S)-4-Amino-1-methylpyrrolidin-2-one: has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and chemical research.

Biology: Investigated for its potential kinase inhibitory activity, which may have implications in cell signaling pathways.

Medicine: Studied for its potential therapeutic applications, particularly in the development of kinase inhibitors for treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through kinase inhibition , which involves blocking the activity of specific kinases involved in cell signaling pathways. The molecular targets and pathways involved include various kinases that play a role in cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of (S)-4-Amino-1-methylpyrrolidin-2-one and three analogues:

Table 1: Key Attributes of (S)-4-Amino-1-methylpyrrolidin-2-one and Analogues

Physicochemical and Functional Differences

a) Solubility and Reactivity

- (S)-4-Amino-1-methylpyrrolidin-2-one: Polar due to the amino and carbonyl groups, soluble in polar solvents (e.g., water, ethanol). The methyl group enhances lipophilicity compared to unsubstituted pyrrolidinones .

- 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride: The 2-methoxyphenyl group introduces significant aromaticity and hydrophobicity. The hydrochloride salt improves aqueous solubility for in vitro assays .

Biological Activity

(S)-4-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is C5H10N2O, and it features an amino group and a methyl group attached to the pyrrolidinone ring. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that (S)-4-Amino-1-methylpyrrolidin-2-one exhibits notable antimicrobial activity . In a study assessing various pyrrolidine derivatives, this compound demonstrated moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured were 17 mm for E. coli and 15 mm for S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of (S)-4-Amino-1-methylpyrrolidin-2-one are under investigation, with preliminary studies suggesting it may influence cancer cell proliferation and apoptosis. The mechanism of action appears to involve interaction with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways associated with cancer progression . Further studies are needed to elucidate these mechanisms fully.

The biological activity of (S)-4-Amino-1-methylpyrrolidin-2-one is largely attributed to its ability to form hydrogen bonds with biological macromolecules, which can alter their functionality. The amino group plays a crucial role in these interactions, allowing the compound to engage with various enzymes and receptors .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (S)-4-Amino-1-methylpyrrolidin-2-one against clinical isolates of E. coli and S. aureus. The results showed that the compound could inhibit bacterial growth effectively, suggesting its potential use in treating infections caused by these pathogens.

| Compound | Inhibition Zone (mm) |

|---|---|

| (S)-4-Amino-1-methylpyrrolidin-2-one | 17 (E. coli) |

| 15 (S. aureus) |

Anticancer Research Findings

In another study focusing on the anticancer properties, (S)-4-Amino-1-methylpyrrolidin-2-one was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in myeloma cells. This effect was linked to the compound's ability to disrupt critical signaling pathways involved in cell survival and proliferation .

Preparation Methods

Synthesis via Functionalization of Pyrrolidin-2-one

One approach involves starting from 4-hydroxy-1-methylpyrrolidin-2-one or related 4-substituted lactams, followed by substitution of the hydroxy group with an amino group. For example:

- Preparation of (4S)-4-hydroxy-1-methylpyrrolidin-2-one via stereoselective oxidation or ring closure steps.

- Conversion of the hydroxy substituent to an amino group can be achieved through nucleophilic substitution reactions, such as displacement by azide followed by reduction, or direct amination using reagents like ammonium salts or amines under appropriate conditions.

This route leverages the availability of chiral hydroxy lactams and allows for stereochemical retention or inversion depending on reaction conditions.

Ring Closure from Chiral Precursors

Another strategy is the cyclization of chiral amino acid derivatives or chiral intermediates that already contain the amino functionality at the 4-position:

- Starting from (S)-4-aminobutyric acid derivatives or protected amino alcohols, cyclization with methylamine or methylating agents can form the 1-methylpyrrolidin-2-one ring with the amino group at C4 already installed.

- This method benefits from using chiral pool starting materials, ensuring stereochemical integrity.

Catalytic Hydrogenation and Methylation Approaches

Related compounds such as N-methylpyrrolidine have been prepared via catalytic hydrogenation of N-methylpyrrolidone or methylation of pyrrolidine derivatives. Although these methods focus on N-methylation and ring saturation, they provide a foundation for the synthesis of N-methylpyrrolidin-2-one derivatives:

- Catalytic hydrogenation of N-methylpyrrolidone under high pressure and temperature with Cr-Al or Cu-Cr catalysts yields N-methylpyrrolidine.

- Methylation of pyrrolidine in the presence of formaldehyde and formic acid can produce N-methylpyrrolidine hydrochloride, which upon neutralization gives the free base.

Applying analogous methods to 4-amino-substituted pyrrolidin-2-ones may require protecting group strategies to avoid side reactions at the amino group.

Detailed Preparation Method from Patent Literature

A relevant patent (CN110590706B) describes a preparation method for N-methylpyrrolidine involving:

- Reaction of 1,4-dichlorobutane with methylamine in an ether solvent (diglyme or anisole) under potassium iodide catalysis at 100-120 °C for 3-8 hours at atmospheric pressure.

- The ether solvent forms hydrogen bonds with methylamine, enhancing solubility and reaction rate.

- Potassium iodide facilitates halogen exchange and nucleophilic substitution, improving yield and purity.

Though this patent focuses on N-methylpyrrolidine, the methodology principles can be adapted for preparing 4-amino-substituted pyrrolidin-2-one derivatives by selecting appropriate halogenated precursors and amine sources.

Comparative Data Table of Preparation Methods

Q & A

Q. What are the key synthetic routes for (S)-4-Amino-1-methylpyrrolidin-2-one in laboratory settings?

- Methodological Answer : The synthesis typically involves ring-closing reactions or substitution strategies. For example, the pyrrolidin-2-one core can be formed via cyclization of γ-amino acids or through intramolecular lactamization. A common approach is the use of chiral auxiliaries or asymmetric catalysis to introduce the (S)-configuration. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid racemization. Analytical validation via chiral HPLC or polarimetry is critical to confirm enantiomeric purity .

Q. What analytical techniques are recommended for characterizing (S)-4-Amino-1-methylpyrrolidin-2-one?

- Methodological Answer : A combination of techniques ensures structural and chemical integrity:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.

- Chromatography : Chiral HPLC or SFC to assess enantiomeric purity (>98% is typical for pharmacological studies).

- X-ray Crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Test polar (e.g., DMSO, water) and nonpolar solvents (e.g., THF, chloroform) under controlled pH. Sonication or heating may improve dissolution.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Protect from light and moisture using inert atmospheres (argon/nitrogen) during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution.

- Temperature Control : Lower temperatures often favor selectivity but may slow reaction rates.

- In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Post-Synthesis Purification : Employ recrystallization with chiral resolving agents or simulated moving-bed (SMB) chromatography .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare H NMR with DEPT-135 and 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Isotopic Labeling : Use N or C-labeled precursors to trace ambiguous peaks.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and match experimental data .

Q. How to design experiments assessing the compound’s interaction with biological targets?

- Methodological Answer :

- In vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (K) to receptors.

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis to validate key residues.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.